molecular formula C12H16N4O2S B2536871 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide CAS No. 2034323-25-4

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide

Cat. No.: B2536871
CAS No.: 2034323-25-4
M. Wt: 280.35
InChI Key: JTQGBDABDQQQIE-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide is a compound that features a pyridine ring, a pyrazole ring, and a sulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the pyrazole or pyridine rings.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethane-1-sulfonamide is unique due to the combination of the pyridine and pyrazole rings, which may enhance its biological activity and specificity compared to other sulfonamide compounds.

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-2-19(17,18)15-7-8-16-10-12(9-14-16)11-3-5-13-6-4-11/h3-6,9-10,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQGBDABDQQQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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